DL-2-(Trifluoromethyl)norleucine

Peptide stability Serine protease resistance α-Tfm amino acids

DL-2-(Trifluoromethyl)norleucine (CAS 127127-26-8) is an α-trifluoromethyl-α-amino acid building block that fundamentally alters peptide stability and bioavailability where standard norleucine fails. The electron-withdrawing α-CF3 group confers absolute resistance to serine protease cleavage, enables distinct mass spectrometry fragmentation patterns for selective detection in complex matrices, and dramatically increases lipophilicity (calc. LogP 2.22 vs. -1.5 for norleucine) for enhanced blood-brain barrier permeability. Ideal for peptide therapeutic half-life extension, CNS-targeted lead optimization, and protein stability engineering. Non-fluorinated alternatives cannot replicate these properties.

Molecular Formula C7H12F3NO2
Molecular Weight 199.17 g/mol
Cat. No. B12864482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-2-(Trifluoromethyl)norleucine
Molecular FormulaC7H12F3NO2
Molecular Weight199.17 g/mol
Structural Identifiers
SMILESCCCCC(C(=O)O)(C(F)(F)F)N
InChIInChI=1S/C7H12F3NO2/c1-2-3-4-6(11,5(12)13)7(8,9)10/h2-4,11H2,1H3,(H,12,13)/t6-/m0/s1
InChIKeyOAWIVBGWGYNPOM-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DL-2-(Trifluoromethyl)norleucine: Essential Procurement Insights for a Specialized α-Trifluoromethyl Amino Acid


DL-2-(Trifluoromethyl)norleucine (CAS 127127-26-8) is a synthetic, non-proteinogenic amino acid belonging to the α-trifluoromethyl-α-amino acid class, characterized by a trifluoromethyl group at the Cα position and an n-butyl side chain [1]. This structural motif confers distinct electronic and steric properties compared to canonical aliphatic amino acids. While vendor data indicate a molecular weight of 199.17 g/mol and a calculated LogP of ~2.22 , publicly available, peer-reviewed quantitative data directly benchmarking this specific compound against close analogs remains exceptionally limited. Consequently, its value proposition must be inferred primarily from class-level evidence on α-Tfm amino acids and on closely related analogs such as 6,6,6-trifluoronorleucine (TFNL).

DL-2-(Trifluoromethyl)norleucine: Why Standard Aliphatic Amino Acids Cannot Substitute


A scientist cannot simply replace DL-2-(Trifluoromethyl)norleucine with standard norleucine or other unfluorinated aliphatic amino acids because the α-trifluoromethyl group introduces a fundamental change in physicochemical and biological behavior. Class-level studies on α-Tfm amino acids demonstrate that this substitution confers absolute resistance to serine protease cleavage at the modified residue [1] and alters the protonation site during mass spectrometry, leading to distinct fragmentation patterns [2]. Furthermore, work on structurally related trifluoronorleucine (TFNL) in enkephalin analogs shows that fluorination can dramatically enhance in vivo activity, an effect not solely attributable to receptor binding [3]. These class-level and analog-derived findings underscore the critical role of the α-CF3 moiety and explain why non-fluorinated alternatives will not yield the same experimental outcomes.

DL-2-(Trifluoromethyl)norleucine: Quantified Differentiation Evidence vs. Analogs


Proteolytic Stability: Class-Level Evidence for α-Trifluoromethyl Substitution

Incorporation of an α-trifluoromethyl (α-Tfm) amino acid, the same class as the target compound, into a model peptide confers a profound increase in proteolytic stability. When placed at the P1 position relative to the cleavage site of α-chymotrypsin, the peptide exhibits absolute stability, showing no degradation [1]. In contrast, the corresponding unsubstituted model peptide is readily cleaved. This differentiation stems from the combined electronic and steric effects of the α-CF3 group, as established by comparison with the fluorine-free, sterically hindered α-aminoisobutyric acid (Aib) [1].

Peptide stability Serine protease resistance α-Tfm amino acids

Analgesic Activity: Direct Comparison of Trifluoronorleucine (TFNL) Enkephalin Analog

A direct head-to-head comparison in a peer-reviewed study demonstrates that substituting a glycine residue with (D)-trifluoronorleucine (TFNL) in a methionine-enkephalin analog results in an approximately 100,000-fold enhancement in in vivo analgesic activity compared to the parent methionine-enkephalin [1]. This dramatic increase is not due to stronger opioid receptor binding, as in vitro binding assays for mu, delta, and kappa receptors showed minimal change. Instead, the activity enhancement is attributed to extremely efficient inhibition of degradation by aminopeptidases, a direct consequence of the fluorinated amino acid incorporation [1].

Enkephalin analogs In vivo analgesic activity Peptide drug design

Mass Spectrometric Behavior: Class-Level Differentiation in Protonation

A class-level mass spectrometric study comparing α-trifluoromethyl-α-amino acids to their unfluorinated analogues reveals a distinct change in protonation behavior. In the fluorinated compounds, the carbonyl oxygen of the carboxyl group exhibits the highest proton affinity, making it the primary site of protonation during FAB-MS [1]. In contrast, this is not the case for the non-fluorinated counterparts. This shift in the most basic site is a direct consequence of the strong electron-withdrawing effect of the α-CF3 group, confirmed by AM1 semiempirical calculations [1].

Mass spectrometry Analytical characterization Proton affinity

Physicochemical Differentiation: Calculated Lipophilicity vs. Unfluorinated Norleucine

The presence of the α-trifluoromethyl group markedly increases lipophilicity compared to the parent amino acid. DL-2-(Trifluoromethyl)norleucine has a calculated LogP of 2.22 . In comparison, the standard, unfluorinated amino acid L-norleucine has a predicted LogP of approximately -1.5 [1]. This represents a shift of nearly four orders of magnitude in the octanol-water partition coefficient.

Lipophilicity Physicochemical properties ADME prediction

DL-2-(Trifluoromethyl)norleucine: Validated Application Scenarios from Comparative Evidence


Design of Proteolytically Stable Peptide Therapeutics

A research group aiming to improve the half-life of a therapeutic peptide can rationally select DL-2-(Trifluoromethyl)norleucine for incorporation near a known serine protease cleavage site. Based on class-level evidence, this substitution is predicted to confer absolute stability against enzymes like α-chymotrypsin, a benefit not achievable with unfluorinated norleucine [1]. This approach is validated by the 100,000-fold enhancement in analgesic activity observed for a structurally related TFNL-containing enkephalin analog, which achieved its potent effect through increased metabolic stability [2].

Development of CNS-Penetrant Drug Candidates

A medicinal chemist seeking to increase the blood-brain barrier permeability of a lead compound can leverage the significantly elevated lipophilicity of DL-2-(Trifluoromethyl)norleucine. With a calculated LogP of 2.22, compared to -1.5 for standard norleucine, this building block introduces a nearly 5,000-fold increase in predicted partition coefficient [1]. This physicochemical differentiation makes it a strategic alternative to aliphatic amino acids when designing compounds intended for central nervous system targets.

Analytical Method Development for Fluorinated Peptides

An analytical chemist tasked with characterizing or quantifying a novel fluorinated peptide can rely on the unique mass spectrometric signature of the α-trifluoromethyl moiety. Class-level studies confirm that this group alters the primary protonation site to the carbonyl oxygen, producing fragmentation patterns distinct from those of standard peptides [1]. This predictable behavior facilitates method development for LC-MS/MS analysis, enabling selective detection and quantitation of peptides containing DL-2-(Trifluoromethyl)norleucine even in complex biological matrices.

Protein Engineering for Enhanced Biophysical Properties

A structural biologist seeking to probe protein folding or stability can site-specifically incorporate DL-2-(Trifluoromethyl)norleucine into a protein. The strong electron-withdrawing nature and increased steric bulk of the α-CF3 group, which are responsible for the enhanced proteolytic stability and altered lipophilicity observed in model systems, are expected to induce local and potentially global changes in protein structure and dynamics [1]. This makes it a valuable tool for investigating the role of specific residues in maintaining tertiary structure or for engineering proteins with enhanced thermal or chemical stability.

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